2-piperidin-1-yl-1,3-thiazol-4(5H)-one
Description
Significance of the 1,3-Thiazol-4(5H)-one Scaffold in Medicinal Chemistry
The 1,3-thiazol-4(5H)-one moiety is a significant heterocyclic scaffold in the realm of medicinal chemistry. chemicalbook.commdpi.com This five-membered ring system, containing both sulfur and nitrogen atoms, is a key structural component in a multitude of compounds with diverse pharmacological activities. chemicalbook.comnih.gov Its structural versatility allows for substitutions at various positions, enabling the fine-tuning of biological and physicochemical properties. mdpi.com Thiazole (B1198619) derivatives are known to exhibit a wide array of biological effects, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic activities. chemicalbook.commdpi.com The thiazole ring is a bioisostere of other cyclic structures, which allows it to interact with various biological targets. The reduced forms of thiazole, such as thiazoline (B8809763) and thiazolone, have also garnered considerable interest for their synthetic and biological importance. scielo.br
The thiazolidin-4-one ring, a related structure, is susceptible to modification at positions 2, 3, and 5, which provides an opportunity for chemists to develop new compounds with desired activities. mdpi.com This has led to the identification of thiazolidin-4-ones as a "privileged scaffold" in drug discovery.
Historical Context of Thiazolone Research
Research into thiazole-containing compounds has a rich history, with the thiazole ring being a fundamental component of various natural products and synthetic drugs. The development of sulfa drugs, for instance, highlighted the potential of sulfur-containing heterocycles in chemotherapy. researchgate.net Over the years, the focus expanded to include various derivatives of the thiazole nucleus. The synthesis of 2-aminothiazoles, in particular, has been extensively explored, as these compounds serve as versatile intermediates for the creation of more complex and biologically active molecules. nih.gov The investigation into 4-thiazolidones and their potential as therapeutic agents has been ongoing since the early 20th century, with a resurgence of interest in recent years due to their diverse pharmacological profiles. mdpi.com
Overview of the Chemical and Biological Importance of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one
While specific research on this compound is not extensively documented in publicly available literature, its chemical and potential biological importance can be inferred from the broader class of 2-amino-1,3-thiazol-4(5H)-ones. The piperidine (B6355638) ring, a saturated heterocycle, is a common feature in many pharmaceuticals and is known to influence properties such as lipophilicity and receptor binding. Its incorporation at the 2-position of the 1,3-thiazol-4(5H)-one core suggests a compound with potential for biological activity.
Based on studies of analogous compounds, this compound could be investigated for a range of therapeutic applications. For instance, derivatives of 2-(allylamino)thiazol-4(5H)-one have shown inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and type 2 diabetes. researchgate.net Furthermore, the synthesis of various 2-(N-substituted amino)thiazol-4(5H)-one derivatives has been a strategy to explore new antimicrobial agents. scielo.br
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H12N2OS |
| Molecular Weight | 184.26 g/mol |
| CAS Number | 875445-66-8 |
Data sourced from chemical supplier databases.
Current Research Landscape and Unmet Therapeutic Needs
The current research landscape for thiazolone derivatives is vibrant, with a continuous search for new compounds with improved efficacy and novel mechanisms of action. A significant area of focus is the development of selective inhibitors for various enzymes and receptors. For example, the development of selective glutaminase (B10826351) 1 (GLS1) inhibitors is an active area of cancer research, and some novel 1,3,4-thiadiazole (B1197879) derivatives containing a piperidine moiety have shown promise in this regard. nih.gov
There remain significant unmet therapeutic needs that could potentially be addressed by thiazolone derivatives. The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents with novel modes of action. scielo.br Thiazole derivatives have demonstrated activity against various bacterial strains, including multidrug-resistant ones. scielo.br In oncology, the need for more effective and less toxic cancer therapies is a constant driver of drug discovery. The anti-proliferative activity of some thiazolone derivatives against various cancer cell lines suggests their potential in this area. mdpi.com Furthermore, chronic inflammatory diseases and metabolic disorders continue to be major health challenges, and the anti-inflammatory and metabolic regulatory properties of certain thiazolones make them attractive candidates for further investigation. mdpi.comresearchgate.net
Table 2: Examples of Biologically Active Thiazolone and Thiazole Derivatives
| Compound Class | Biological Activity | Reference |
| 2-(Allylamino)thiazol-4(5H)-one derivatives | Inhibition of 11β-HSD1 | researchgate.net |
| 5-Arylidene-2-phenylaminothiazol-4(5H)-ones | Antiproliferative (Leukemia cell lines) | mdpi.com |
| 2-(Substituted imino)thiazolidin-4-ones | Antimicrobial | scielo.br |
| Diaryl-1,3-thiazole analogues | Tubulin polymerization inhibitors | nih.gov |
| 2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs | Glutaminase 1 (GLS1) inhibitors | nih.gov |
| chemicalbook.comresearchgate.netThiazolo[4,5-d]pyridazin-4(5H)-ones | Analgesic and anti-inflammatory | researchgate.net |
Properties
IUPAC Name |
2-piperidin-1-yl-1,3-thiazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c11-7-6-12-8(9-7)10-4-2-1-3-5-10/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFGVFOSEHLIBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=O)CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363511 | |
| Record name | 2-piperidin-1-yl-1,3-thiazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31101-37-8 | |
| Record name | 2-piperidin-1-yl-1,3-thiazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Piperidin 1 Yl 1,3 Thiazol 4 5h One and Its Analogues
Classical Synthetic Approaches to 1,3-Thiazol-4(5H)-ones
The formation of the 1,3-thiazol-4(5H)-one ring system is typically achieved through well-established condensation and cyclization reactions. These classical methods form the foundation for the synthesis of a wide array of derivatives.
Condensation reactions are fundamental to building the thiazole (B1198619) ring. A primary example is the Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide. For the synthesis of 2-aminothiazole (B372263) derivatives, thiourea (B124793) is commonly used as the thioamide component. researchgate.netresearchgate.net The reaction of an α-haloketone with thiourea is one of the most widely used methods for preparing 2-aminothiazoles. researchgate.netnih.gov For instance, 2-amino-4-phenyl-thiazolinone has been synthesized from ethyl 2-chloro-2-phenylacetate and thiourea. libretexts.org
Another common condensation strategy involves the reaction of ketones with thiourea, often in the presence of an oxidizing agent like iodine, which facilitates the in-situ formation of the required α-haloketone intermediate. researchgate.netnih.gov Piperidine (B6355638) itself can be employed as a basic catalyst to promote Knoevenagel condensation between rhodanine (B49660) (a thiazolidine (B150603) derivative) and various aldehydes, forming 5-arylidene rhodanine precursors. google.com
Cyclization is the key step that forms the heterocyclic ring. In many syntheses, it occurs sequentially after an initial condensation or addition reaction. A prevalent method involves the reaction of thiosemicarbazide (B42300) or its derivatives with a suitable electrophile, followed by intramolecular cyclization. For example, reacting thiosemicarbazide with carboxylic acids or their derivatives, often in the presence of a dehydrating agent like polyphosphate ester (PPE), leads to the formation of 2-amino-1,3,4-thiadiazoles, a related heterocyclic system, through an acylation and subsequent cyclodehydration process. masterorganicchemistry.com
A direct route to the 2-imino-4-thiazolidone core, which are tautomers of 2-amino-4-thiazolones, is the reaction between α-bromoacid chlorides and thiourea in a medium like glacial acetic acid. libretexts.org Similarly, the reaction of ethyl 2-chloro-2-phenylacetate with thiourea in ethanol (B145695) leads to the cyclized product, 5-phenyl-2-amino-4-thiazolinone. libretexts.org These cyclization strategies are versatile and can be used to produce a large variety of biologically active compounds. libretexts.org
Specific Synthesis of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one via Key Precursors
The synthesis of the title compound can be achieved through more targeted routes using specific starting materials that install the piperidine moiety at the C2 position of the thiazolone ring.
A key method for synthesizing 2-(substituted-amino)-1,3-thiazol-4(5H)-ones involves a sulfur/nitrogen displacement reaction on a rhodanine (2-thioxo-1,3-thiazolidin-4-one) derivative. nih.gov In this approach, the thioxo group at the C2 position of the rhodanine ring is displaced by an amine.
The synthesis specifically uses 5-arylidene-rhodanine derivatives as starting materials. These precursors are first synthesized via a Knoevenagel condensation of rhodanine with an appropriate aldehyde. The subsequent reaction with a cyclic secondary amine, such as piperidine, results in the formation of the desired 2-amino-1,3-thiazol-4(5H)-one structure. nih.gov This displacement reaction can be performed by heating the rhodanine derivative with an excess of the amine. nih.gov
The general scheme for this reaction is as follows: (5Z)-5-arylidene-2-thioxo-1,3-thiazolidin-4-one + Piperidine → (5Z)-5-arylidene-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one + H₂S
This reaction has been shown to be effective for a variety of cyclic secondary amines and 5-arylidene-rhodanine derivatives. nih.gov
Interactive Table: Synthesis of 2-Amino-1,3-thiazol-4(5H)-ones from Rhodanine Derivatives
| Starting Rhodanine Derivative | Amine | Product | Yield (%) | Method |
|---|---|---|---|---|
| (5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | Piperidine | (5Z)-5-(4-Hydroxybenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one | 85 | Microwave |
| (5Z)-5-(4-Methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | Piperidine | (5Z)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one | 88 | Microwave |
| (5Z)-5-(4-Chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one | Morpholine | (5Z)-5-(4-Chlorobenzylidene)-2-morpholinothiazol-4(5H)-one | 91 | Microwave |
Data synthesized from findings reported in scientific literature. nih.gov
The synthetic route to this compound from methyl thiocyanatoacetate and secondary amines is not extensively documented in the reviewed scientific literature. While syntheses of 2-aminothiazoles from various precursors are common, this specific reaction pathway appears to be a less conventional method. Generally, the synthesis of amides from esters and amines is a well-known transformation, often requiring heat or catalysis. nih.govplos.org However, the subsequent cyclization involving the thiocyanate (B1210189) group to form the thiazolone ring in this specific context is not clearly detailed.
The use of microwave irradiation has emerged as a powerful tool for the synthesis of heterocyclic compounds, including 1,3-thiazol-4(5H)-ones, offering significant advantages over conventional heating methods. researchgate.netnih.govnih.gov These advantages include dramatically reduced reaction times, cleaner reaction profiles, and often higher product yields.
Microwave-assisted synthesis is particularly effective for the sulfur/nitrogen displacement reaction on rhodanine derivatives mentioned in section 2.2.1. nih.gov By placing the 5-arylidene-2-thioxo-1,3-thiazolidin-4-one and the secondary amine in a microwave reactor, the reaction can be completed in minutes with high yields, whereas conventional methods may require several hours of reflux. nih.gov For example, the reaction of a rhodanine derivative with piperidine under microwave irradiation at 300 W can yield the desired product in as little as 10-30 minutes. nih.gov
Three-component one-pot condensation methods have also been successfully developed under microwave irradiation for the synthesis of related 1,3-thiazolidin-4-ones. These modern methods highlight a shift towards more efficient and environmentally benign synthetic protocols in chemistry. nih.gov
Interactive Table: Comparison of Microwave vs. Conventional Synthesis
| Reaction Type | Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| Knoevenagel Condensation (Rhodanine) | Microwave (90 °C) | 15 min | 85-96% | |
| Knoevenagel Condensation (Rhodanine) | Conventional (Reflux) | 5 hours | 11-69% | |
| N/S Displacement (Rhodanine + Amine) | Microwave (300 W) | 10-30 min | 80-95% | nih.gov |
Functionalization and Derivatization Strategies
The core structure of this compound offers multiple sites for chemical modification, enabling the creation of diverse analogues. Key strategies involve reactions at the C-5 position of the thiazolone ring, alterations to the piperidine moiety, and covalent linkage to other heterocyclic pharmacophores.
A prevalent strategy for derivatizing the thiazol-4(5H)-one core is the introduction of a C-5 arylidene group through a Knoevenagel condensation reaction. This reaction involves the condensation of the active methylene (B1212753) group at the 5-position of the thiazolone ring with various aromatic aldehydes. The reaction is typically catalyzed by a weak base, such as piperidine or sodium acetate, and often carried out in a protic solvent like ethanol or acetic acid. mdpi.comnih.govarkat-usa.org
The general synthetic pathway involves refluxing the parent thiazolone with a selected aldehyde in the presence of a catalytic amount of base. arkat-usa.org For instance, the synthesis of 5-arylidene-2,4-thiazolidinediones has been successfully achieved by reacting thiazolidine-2,4-dione with various aldehydes and piperidine in ethanol. nih.gov This method is broadly applicable for producing a library of 5-arylidene derivatives. Microwave irradiation has also been employed to accelerate this transformation, often leading to the exclusive formation of the thermodynamically stable Z-isomer. mdpi.com The choice of aromatic aldehyde is critical as it introduces significant structural diversity, allowing for the modulation of the molecule's steric and electronic properties.
Table 1: Examples of Knoevenagel Condensation for 5-Arylidene Thiazolone Synthesis
| Reactant 1 (Thiazolone Core) | Reactant 2 (Aldehyde) | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Thioxo-1,3-thiazolidin-4-one | Aromatic Aldehydes | Piperidine or AcONa, AcOH, Microwave Irradiation (120–150 °C) | (5Z)-5-Arylidene-2-thioxo-1,3-thiazolidin-4-one | mdpi.com |
| Thiazolidine-2,4-dione | Substituted Aldehydes | Piperidine, Ethanol, Reflux | 5-Arylidene-thiazolidine-2,4-dione | nih.gov |
| Ethyl 2-(2,4-dioxothiazolidin-3-yl) acetyl derivatives | Appropriate Aldehydes | Piperidine (catalytic), Ethanol, Reflux (12 hours) | Ethyl-(2-(5-arylidine-2,4-dioxothiazolidin-3-yl)acetyl)glycinates | arkat-usa.org |
| 2-Imino-4-thiazolidinones | Appropriate Aldehydes | Basic conditions, Ethanol, Reflux (24 hours) | 5-Arylidene-2-imino-4-thiazolidinones | researchgate.net |
The piperidine ring attached at the 2-position of the thiazolone core serves as another key site for structural diversification. mdpi.com Chemical modulation of this ring can significantly alter the conformational flexibility and physicochemical properties of the entire molecule. researchgate.netmdpi.com Strategies for modification can be broadly categorized into functionalization of the piperidine nitrogen or substitution on its carbon framework.
Systematic exploration of structure-activity relationships has led to various modifications of piperidine-containing scaffolds. nih.gov These include modulating an aliphatic chain linking the piperidine to another moiety or replacing the piperidine ring entirely to assess the impact of conformational constraints. researchgate.netmdpi.com For example, in related heterocyclic systems, the piperidine ring has been functionalized by coupling it with other groups, such as 1,3,4-thiadiazoles, via nucleophilic substitution reactions. nih.govevitachem.com Modern synthetic routes also allow for the diastereoselective reductive cyclization of amino acetals to form stereochemically controlled substituted piperidines, a technique that could be adapted for creating complex analogues of the title compound. mdpi.com
Table 2: General Strategies for Piperidine Ring Modification
| Modification Strategy | Description | Potential Reaction | Reference |
|---|---|---|---|
| Modulation of Linkers | Altering the length or nature of an aliphatic chain attached to the piperidine ring. | Amide coupling, Alkylation | researchgate.netmdpi.com |
| Ring Functionalization | Introducing substituents directly onto the carbon or nitrogen atoms of the piperidine ring. | Nucleophilic substitution, Reductive amination | mdpi.comnih.gov |
| Ring Opening/Replacement | Cleaving the piperidine ring to increase molecular flexibility or replacing it with an alternative structure. | Retro-synthesis followed by re-cyclization with different precursors | researchgate.net |
| Asymmetric Synthesis | Creating stereochemically defined piperidine derivatives through methods like nitro-Mannich reaction followed by reductive cyclization. | Nitro-Mannich/Reduction Cyclization | mdpi.com |
Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a powerful tool in medicinal chemistry. The this compound scaffold has been successfully hybridized with other biologically relevant heterocycles, including 1,3,4-thiadiazole (B1197879) and pyrazole (B372694), to generate novel chemical entities. biointerfaceresearch.commdpi.com
The synthesis of these hybrids can be achieved through various coupling strategies. One common approach involves preparing a functionalized thiazolidinone precursor which is then reacted with a second heterocyclic moiety. For example, a series of thiazolidin-4-one analogues bearing a 1,3,4-thiadiazole derivative was synthesized starting from propanoic acid and thiosemicarbazide. biointerfaceresearch.com In another instance, 2-amino-1,3,4-thiadiazole (B1665364) derivatives were reacted with substituted aldehydes and thioglycolic acid to produce 2-substituted-3-(5-substituted-1,3,4-thiadiazol-2-yl) thiazolidin-4-ones. semanticscholar.orgmdpi.com
Hybridization with pyrazole has also been explored. Researchers have developed synthetic routes to merge pyrazole and thiazole moieties, sometimes using multicomponent reactions. nih.govmdpi.com For instance, a pyrazolecarbothiamide can be reacted with 3-chloropentane-2,4-dione (B157559) to form an acetyl-thiazole intermediate, which can then be used to construct more complex pyridine-pyrazole-thiazole hybrids. nih.gov Similarly, pyrazole-thiazolone hybrids have been synthesized by reacting pyrazole-containing hydrazonoyl halides with thiohydrazide precursors. mdpi.comnih.gov These approaches highlight the modularity of heterocyclic synthesis, allowing for the creation of structurally complex molecules by linking different heterocyclic cores. mdpi.comnih.gov
Table 3: Examples of Hybrid Molecules Incorporating the Thiazolone Scaffold
| Hybrid System | Synthetic Approach | Key Intermediates/Reactants | Reference |
|---|---|---|---|
| Thiazolidin-4-one-Thiadiazole | Multistep synthesis starting from thiosemicarbazide and propanoic acid, followed by condensation with aldehydes. | 2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)thiazolidin-4-one | biointerfaceresearch.com |
| Thiazolidin-4-one-Thiadiazole | One-pot reaction of 2-Amino-1,3,4-thiadiazole, aldehyde, and thioglycolic acid. | 2-Amino 1,3,4-thiadiazole derivatives | semanticscholar.org |
| Pyrazole-Thiazole-Pyridine | Multicomponent reaction of a pyrazole-acetyl-thiazole intermediate with an aldehyde and malononitrile. | 2-(1,5-dimethyl-1H-pyrazol-3-yl)-5-acetyl-4-methyl-thiazole | nih.gov |
| Pyrazole-Thiazolone | Reaction of a triazole-containing thiohydrazide with ethyl chloroacetate, followed by coupling with diazonium salts. | 2-(2-(1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)-hydrazinyl)thiazol-4(5H)-one | mdpi.comnih.gov |
Green Chemistry Approaches in Thiazolone Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including thiazolones, to develop more sustainable and efficient processes. These approaches focus on reducing waste, minimizing energy consumption, and using less hazardous materials compared to traditional methods.
Key green methodologies employed in thiazolone synthesis include microwave-assisted organic synthesis (MAOS), the use of eco-friendly catalysts, and performing reactions in aqueous media or under solvent-free conditions. Microwave irradiation has proven to be highly effective for synthesizing 5-arylidene-thiazol-4(5H)-one derivatives. mdpi.com This technique significantly reduces reaction times—from hours to minutes—and often improves yields while minimizing side product formation. mdpi.comresearchgate.net One-pot, solvent-free microwave-assisted condensation of thioureas, chloroacetic acid, and an aldehyde provides a rapid and efficient route to 5-arylidene-2-imino-4-thiazolidinones. researchgate.net
Another green strategy involves the use of reusable catalysts in environmentally benign solvents like water. For example, the synthesis of 2-pyrazolyl-1,3-thiazolidine-4-ones has been achieved through a one-pot, three-component reaction in water using 2-oxoimidazolidine-1,3-disulfonic acid (OImDSA) as a recyclable solid acid catalyst. researchgate.net This method avoids the use of volatile organic solvents and allows for easy separation and reuse of the catalyst. researchgate.net Similarly, biopolymeric catalysts like chitosan (B1678972) hydrogels have been used to promote the synthesis of thiazole derivatives under ultrasonic irradiation, further showcasing the move towards sustainable chemistry. mdpi.com
Table 4: Comparison of Conventional vs. Green Synthetic Approaches for Thiazolones
| Reaction Type | Conventional Method | Green Alternative | Advantages of Green Method | Reference |
|---|---|---|---|---|
| Knoevenagel Condensation | Reflux in organic solvent (e.g., ethanol, acetic acid) for several hours. | Microwave irradiation (solvent-free or in minimal solvent). | Drastically reduced reaction time, improved yields, energy efficiency. | mdpi.comresearchgate.net |
| Three-Component Synthesis of Thiazolidinones | Often requires stoichiometric reagents and organic solvents. | One-pot reaction in water using a reusable solid acid catalyst (OImDSA). | Aqueous medium, catalyst reusability, operational simplicity. | researchgate.net |
| Thiazole Synthesis | Standard heating in organic solvents with conventional catalysts. | Use of a biopolymeric chitosan hydrogel catalyst with ultrasonic irradiation. | Biodegradable catalyst, enhanced reaction rates, eco-friendly conditions. | mdpi.com |
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the characterization of new chemical entities. For 2-piperidin-1-yl-1,3-thiazol-4(5H)-one, a suite of spectroscopic methods including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is employed to verify its molecular structure. While detailed spectral data for the unsubstituted title compound is not extensively published, analysis of its derivatives provides significant insight.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: In the ¹H NMR spectrum of related 2-(N-substituted amino)thiazol-4(5H)-ones, the protons of the piperidine (B6355638) ring typically appear as a set of multiplets in the upfield region. The protons on the carbons adjacent to the nitrogen (C2' and C6') are expected to resonate around 3.56 ppm, while the remaining methylene (B1212753) protons (C3', C4', C5') would appear at approximately 1.68 ppm. researchgate.net The methylene protons on the thiazolidinone ring (C5) are expected to show a singlet in the region of 3.8-4.2 ppm.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C4) of the thiazolidinone ring is the most deshielded, with a characteristic peak appearing downfield. The C2 carbon, bonded to two nitrogen atoms, would also have a significant downfield shift. The carbons of the piperidine ring would resonate in the aliphatic region of the spectrum. For related 5-substituted derivatives, the C4 carbonyl carbon appears around 170 ppm. scielo.br
Interactive Data Table: Representative ¹H NMR Chemical Shifts for the this compound Moiety
| Proton Position | Expected Chemical Shift (ppm) | Multiplicity |
| Piperidine H2'/H6' | ~3.56 | Broad singlet / multiplet |
| Piperidine H3'/H4'/H5' | ~1.68 | Multiplet |
| Thiazolidinone H5 | ~3.8-4.2 | Singlet |
Note: Data are representative and based on closely related structures. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is utilized to identify the principal functional groups within the molecule. The spectrum is characterized by specific absorption bands corresponding to the vibrational frequencies of different bonds.
Key expected vibrational frequencies include:
A strong absorption band for the amide carbonyl group (C=O) of the thiazolidinone ring, typically observed in the range of 1680-1720 cm⁻¹.
A band corresponding to the C=N stretching vibration of the guanidine-like fragment within the thiazole (B1198619) ring, usually found around 1580-1620 cm⁻¹.
C-H stretching vibrations from the aliphatic piperidine and thiazolidinone rings are expected just below 3000 cm⁻¹.
C-N stretching vibrations would appear in the fingerprint region, typically between 1200 and 1350 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Amide Carbonyl | C=O | 1680 - 1720 |
| Imine | C=N | 1580 - 1620 |
| Aliphatic C-H | C-H | 2850 - 2950 |
| Amine | C-N | 1200 - 1350 |
Note: Data are representative for the thiazolidin-4-one class of compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound. For this compound (C₈H₁₂N₂OS), the expected exact mass can be calculated and confirmed using high-resolution mass spectrometry (HRMS). The monoisotopic mass is 184.0670 Da. chemicalbook.com
Electron impact (EI) or electrospray ionization (ESI) techniques are used to generate the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Common fragmentation pathways would likely involve the loss of the piperidine ring or cleavage of the thiazolidinone ring.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive evidence for the molecular structure, offering precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. Although a crystal structure for the title compound itself is not publicly available, data from its derivatives, such as 5-substituted analogues, offer valuable insights into its solid-state conformation and interactions. rsc.orgnih.gov
In the crystal lattice of related structures, molecules are often linked by a network of weak intermolecular hydrogen bonds. For example, in a 5-(4-methoxybenzylidene) derivative, molecules are linked into tapes by intermolecular C-H···O hydrogen bonds involving the carbonyl oxygen atom. rsc.org An intramolecular C-H···S hydrogen bond is also observed, which helps to stabilize the molecular conformation. rsc.org These types of interactions, where a carbon-bound hydrogen atom acts as a donor to an oxygen or sulfur acceptor, are crucial in dictating the crystal packing arrangement. It is highly probable that similar C-H···O and C-H···S interactions play a significant role in the crystal structure of this compound.
X-ray analysis of numerous piperidine-containing compounds shows that the piperidine ring overwhelmingly adopts a stable chair conformation to minimize steric strain. researchgate.netrsc.org This is the expected conformation for the piperidine moiety in the title compound.
The thiazolidinone ring, being a five-membered ring, adopts a conformation that is nearly planar or a slight envelope/twist conformation to relieve ring strain. In the crystal structure of a 5-benzylidene derivative, the central 4-thiazolidinone (B1220212) ring is described as making specific dihedral angles with the other ring systems, indicating a relatively planar but slightly twisted geometry. rsc.org Conformational analysis of related thiazolidin-4-ones using both experimental (2D-NOESY) and theoretical (DFT) methods has shown that they often adopt a stable exo conformation. kau.edu.sa
Interactive Data Table: Summary of Crystallographic Insights from Analogues
| Structural Feature | Observation in Analogues | Expected Feature in Title Compound |
| Piperidine Ring Conformation | Chair researchgate.netrsc.org | Chair |
| Thiazolidinone Ring Conformation | Nearly planar / slight envelope kau.edu.sarsc.org | Nearly planar / slight envelope |
| Key Intermolecular Bonds | C-H···O hydrogen bonds rsc.org | C-H···O hydrogen bonds |
| Key Intramolecular Bonds | C-H···S hydrogen bond rsc.org | C-H···S hydrogen bond |
Dihedral Angle Analysis within the Molecular Framework
The three-dimensional conformation of this compound is defined by the spatial arrangement of its constituent atoms, which can be described by a series of dihedral (or torsion) angles. A comprehensive analysis of these angles, particularly within the piperidine and thiazolone rings, and the torsion angle connecting these two moieties, is crucial for understanding the molecule's steric and electronic properties. This analysis often relies on data from X-ray crystallography and computational modeling of the compound or structurally related systems.
The piperidine ring, similar to cyclohexane, is not planar and typically adopts a chair conformation to minimize angular and torsional strain. nih.goved.ac.ukresearchgate.net This chair form is characterized by a set of endocyclic dihedral angles. In N-substituted piperidines, two distinct chair conformations are possible, differing in whether the substituent on the nitrogen atom occupies an axial or equatorial position. For N-acylpiperidines, the equatorial conformation is generally favored to reduce steric hindrance. wikipedia.org
While specific crystallographic data for this compound is not extensively published, analysis of closely related structures from crystallographic databases provides significant insight into the expected dihedral angles.
The piperidine ring's chair conformation is defined by its six internal torsion angles. In a perfect chair, these angles would be approximately ±60°, but substitution can cause deviations. For N-substituted piperidines, the chair conformation is well-established. nih.govresearchgate.net
The orientation of the thiazolone ring relative to the piperidine ring is described by the C6-N1-C2-N3 and C10-N1-C2-N3 dihedral angles. In analogous N-acylpiperidine structures, the substituent often lies in a plane that bisects the C-N-C angle of the piperidine ring to minimize steric clashes. For instance, in a related N-phenylpiperidine derivative, the torsion angle defining the orientation of the phenyl group relative to the piperidine ring was found to be approximately -172.2° and 175.2°, indicating a near-antiperiplanar arrangement consistent with an equatorial substituent. researchgate.net This suggests that the thiazolone ring in the title compound likely adopts an equatorial position relative to the piperidine ring.
The internal dihedral angles of the thiazol-4(5H)-one ring are expected to be close to 0°, indicating a high degree of planarity, which is a common feature in similar heterocyclic systems containing multiple double bonds. nih.gov
The following tables present representative dihedral angles for the key structural components of this compound, based on data from analogous structures found in chemical literature and crystallographic databases. These values represent the most probable conformational state of the molecule.
Table 1: Predicted Endocyclic Dihedral Angles for the Piperidine Ring in a Chair Conformation
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Dihedral Angle (°) |
| N1 | C6 | C7 | C8 | -55 to -60 |
| C6 | C7 | C8 | C9 | +50 to +55 |
| C7 | C8 | C9 | C10 | -50 to -55 |
| C8 | C9 | C10 | N1 | +55 to +60 |
| C9 | C10 | N1 | C6 | -55 to -60 |
| C10 | N1 | C6 | C7 | +50 to +55 |
| Data derived from general principles of piperidine conformation. wikipedia.org |
Table 2: Predicted Dihedral Angles Defining the Orientation of the Thiazolone Ring
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Dihedral Angle (°) |
| C6 | N1 | C2 | N3 | ~175 to 180 (anti-periplanar) |
| C10 | N1 | C2 | N3 | ~0 to 5 (syn-periplanar) |
| Values are based on analogous N-substituted piperidine structures where the substituent is in an equatorial position. researchgate.net |
Table 3: Predicted Endocyclic Dihedral Angles for the Thiazol-4(5H)-one Ring
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Dihedral Angle (°) |
| C2 | N3 | C4 | C5 | -5 to +5 |
| N3 | C4 | C5 | S1 | -5 to +5 |
| C4 | C5 | S1 | C2 | -5 to +5 |
| C5 | S1 | C2 | N3 | -5 to +5 |
| S1 | C2 | N3 | C4 | -5 to +5 |
| These values suggest a nearly planar ring conformation, a common feature in related thiazole derivatives. nih.gov |
Pharmacological and Biological Evaluation of 2 Piperidin 1 Yl 1,3 Thiazol 4 5h One and Its Derivatives
Anticancer and Antitumor Activities
Derivatives of the 2-piperidin-1-yl-1,3-thiazol-4(5H)-one backbone have been the subject of extensive research for their potential as anticancer agents. These investigations have unveiled their ability to inhibit the growth of various human cancer cell lines through mechanisms that include cytotoxicity, disruption of the cell cycle, and induction of programmed cell death.
A significant body of research has demonstrated the cytotoxic potential of this compound derivatives against a panel of human cancer cell lines. The efficacy of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Studies have shown that certain thiazole (B1198619) derivatives exhibit potent cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. For instance, some 2-amino-1,3,4-thiadiazole (B1665364) derivatives have displayed moderate antiproliferative activity with IC50 values ranging from 70 to 170 μM against MDA-MB-231 and 120 to 160 μM against MCF-7 cell lines nih.gov. Similarly, novel dasatinib derivatives, which incorporate a thiazole ring, have shown strong antiproliferative activity against MCF-7 and MDA-MB-231 cells eurekaselect.com.
In the context of liver cancer, derivatives have been tested against the HepG-2 cell line. For example, certain 4-(5-methylisoxazol-3-ylamino) thiazoles were found to be as potent as the reference drug doxorubicin, with IC50 values around 20.2 µg/mL nih.gov. Furthermore, newly synthesized pyridine-bearing 1,3,4-thiadiazole (B1197879) and 1,3-thiazole derivatives have demonstrated remarkable anticancer activity against HepG-2 cells, with some compounds showing IC50 values as low as 2.17 ± 0.83 µM mdpi.com.
Colon cancer cell lines, including HCT-116, have also been a target for these compounds. Piperazine-based bis(thiazole) hybrids have shown promising cytotoxicity against HCT-116 cells nih.govsemanticscholar.org. Thieno[2,3-d]pyrimidine derivatives containing an isoxazole moiety also exhibited potent cytotoxicity against HCT-116 cell lines, with some IC50 values in the low micromolar range researchgate.net.
Other cancer cell lines that have been shown to be susceptible to thiazole derivatives include the human prostate cancer cell line PC-3 and murine P388 leukemia cells. Pyrimidine (B1678525) derivatives have shown strong inhibition of PC-3 cell lines ekb.eg.
Table 1: In Vitro Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines
Beyond direct cytotoxicity, derivatives of this compound can exert their anticancer effects by inhibiting cell proliferation and modulating the cell cycle. The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer, making it a critical target for anticancer therapies.
Several studies have indicated that thiazole-containing compounds can induce cell cycle arrest at different phases. For instance, certain 2-alkyl-4-halo-1,2,5,6-tetrahydropyridine analogs, which can be considered related structures, were found to cause a G2/M phase arrest in the cell cycle of the WiDr colon cancer cell line nih.gov. This arrest prevents the cells from entering mitosis, thereby halting their proliferation.
Furthermore, a 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivative was shown to induce cell cycle progression through the G1 into the S phase in A549 lung carcinoma cells nih.gov. This suggests that different derivatives can have varied effects on the cell cycle machinery, depending on their specific chemical structures and the genetic background of the cancer cells.
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Cancer cells often evade apoptosis, which contributes to their uncontrolled growth. A key strategy in cancer therapy is to develop agents that can trigger apoptosis in tumor cells.
Derivatives based on the thiazole scaffold have demonstrated the ability to induce apoptosis. For example, a novel piperazine-based bis(thiazole) derivative was shown to significantly induce apoptotic cell death in HCT-116 colon cancer cells nih.govsemanticscholar.org. Flow cytometric analysis revealed that this compound led to a substantial increase in both early and late apoptotic cell populations compared to untreated control cells nih.govsemanticscholar.org. The induction of apoptosis was further confirmed by the upregulation of apoptosis-related genes and the downregulation of the anti-apoptotic gene Bcl-2 nih.govsemanticscholar.org.
These findings underscore the potential of this compound derivatives to act as pro-apoptotic agents, offering a promising avenue for the development of new anticancer drugs.
Antimicrobial Activities
In addition to their anticancer properties, derivatives of this compound have been investigated for their antimicrobial activities. The rise of antibiotic-resistant pathogens has created an urgent need for the discovery of new antimicrobial agents with novel mechanisms of action.
Thiazole and its derivatives have shown promising activity against a range of both Gram-positive and Gram-negative bacteria.
Against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, various 1,3,4-thiadiazole derivatives have exhibited good antibacterial activity mdpi.comsilae.it. For instance, a derivative of 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione demonstrated notable antimicrobial activity against S. aureus and methicillin-resistant S. aureus (MRSA) nih.gov. Some synthesized azole derivatives of proline also showed promising activity against Staphylococcus aureus and Bacillus cereus .
The antibacterial efficacy of these compounds also extends to Gram-negative bacteria like Escherichia coli and Proteus vulgaris. Certain 2,5-disubstituted-1,3,4-thiadiazole derivatives have been reported to have good antibacterial activity against E. coli and P. vulgaris silae.it. Moreover, some azole derivatives of proline highly affected E. coli and Pseudomonas aeruginosa .
Table 2: Antibacterial Activity of this compound Derivatives
The therapeutic potential of this compound derivatives also includes antifungal activity against various pathogenic fungal strains. Fungal infections, particularly in immunocompromised individuals, can be life-threatening, and the development of new antifungal agents is a critical area of research.
Several studies have highlighted the efficacy of thiazole derivatives against Candida albicans, a common opportunistic fungal pathogen. Newly synthesized thiazole derivatives containing a cyclopropane system have shown very strong activity against clinical isolates of C. albicans, with minimal inhibitory concentrations (MICs) in the range of 0.008–7.81 µg/mL researchgate.net. The mechanism of action is believed to be related to the disruption of the fungal cell wall or cell membrane researchgate.net. Furthermore, some 1,3,4-oxadiazole derivatives, which are structurally related to thiazoles, have also been reported to be effective against C. albicans frontiersin.orgmdpi.com.
Activity against Aspergillus fumigatus, another important human fungal pathogen, has also been documented for related heterocyclic compounds. While direct data for this compound derivatives is limited, the broader class of azole antifungals is known for its efficacy against Aspergillus species.
Table 3: Antifungal Activity of this compound Derivatives
Antiviral Activity (e.g., Anti-HIV)
There is currently no specific data available in the reviewed literature detailing the antiviral or anti-HIV activity of this compound. However, the thiazole scaffold is a component of various compounds that have been investigated for antiviral properties. Thiazole derivatives have been reported to inhibit a range of viruses, including influenza, coronaviruses, herpes viruses, and human immunodeficiency virus (HIV) nih.gov. Research on other complex heterocyclic compounds incorporating a thiazolidinone ring has also shown promise in the development of anti-HIV agents. For instance, certain 2,3-diaryl-1,3-thiazolidin-4-ones have been identified as effective inhibitors of HIV-1 replication nih.gov. These findings suggest that the thiazole and thiazolidinone moieties can be valuable pharmacophores in the design of novel antiviral drugs. Further investigation is required to determine if this compound possesses any such activity.
Anti-inflammatory and Analgesic Properties
Specific studies on the anti-inflammatory and analgesic properties of this compound could not be identified in the available literature. However, research on related structures provides a basis for potential activity. For example, novel pyrazolyl thiazolones featuring a piperidine (B6355638) moiety attached to the thiazol-4(5H)-one ring have been synthesized and investigated for their anti-inflammatory potential nih.gov. Additionally, various thiazole derivatives have demonstrated analgesic properties nih.gov. The piperidine ring itself is a key component in many compounds with analgesic effects researchgate.net. The combination of these structural features in this compound suggests that it could be a candidate for anti-inflammatory and analgesic screening.
Other Biological Activities
While there is no direct evidence for the antidiabetic potential of this compound, the thiazol-4(5H)-one core is of significant interest in diabetes research. Derivatives of this scaffold have been extensively studied for their ability to modulate metabolic pathways. For instance, various 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones have been synthesized and evaluated for their antidiabetic properties, with some compounds showing good potential through anti-glycation and α-amylase inhibition activities nih.gov. The thiazolidinedione class of compounds, which shares a structural similarity, includes marketed antidiabetic drugs researchgate.net. This suggests that the thiazol-4(5H)-one skeleton is a promising starting point for the development of new antidiabetic agents, warranting investigation into the specific effects of the 2-piperidin-1-yl substitution.
The antioxidant properties of this compound have not been specifically reported. However, the thiazolidin-4-one scaffold is present in numerous compounds that have demonstrated antioxidant activity nih.govresearchgate.net. For example, certain phenolic derivatives of thiazolidine-2,4-dione have shown potent radical scavenging abilities nih.gov. The evaluation of the antioxidant potential of this compound would be a valuable area of future research to determine if the combination of the piperidine and thiazolone rings confers any significant antioxidant capacity.
There is no available data on the insecticidal activity of this compound. However, research on related heterocyclic structures suggests potential. For instance, piperine derivatives, which contain a piperidine ring, have been evaluated for their insecticidal properties nih.gov. Furthermore, various thiazole and pyridine derivatives have been synthesized and tested for their insecticidal potency against insect larvae arkat-usa.org. These studies indicate that both the piperidine and thiazole moieties can contribute to insecticidal activity, making this compound a compound of interest for screening in this area.
No studies specifically investigating the anticonvulsant properties of this compound were found. The broader class of thiazolidinone derivatives has been a subject of interest in the search for new anticonvulsant agents zsmu.edu.ua. Additionally, piperazine derivatives, which are structurally related to piperidine, have been incorporated into various compounds exhibiting anticonvulsant activity researchgate.net. The presence of both a thiazolidinone-like core and a piperidine ring suggests that this compound could be a candidate for anticonvulsant screening to explore its potential effects on the central nervous system.
Mechanistic Investigations and Molecular Target Identification
Enzyme Inhibition Studies (e.g., CDK2, Eg5 ATPase)
The thiazolidin-4-one scaffold is a versatile building block for designing enzyme inhibitors. While direct studies on 2-piperidin-1-yl-1,3-thiazol-4(5H)-one's effect on Cyclin-Dependent Kinase 2 (CDK2) or Eg5 ATPase are not extensively detailed in the reviewed literature, the broader family of thiazole (B1198619) and thiazolidinone derivatives has been investigated for various enzyme-inhibiting activities.
Cyclin-dependent kinases are critical regulators of the cell cycle, and their inhibition is a promising strategy for cancer therapy. nih.gov Derivatives based on scaffolds that are bioisosteres of purine, such as pyrazolo[3,4-d]pyrimidine, have shown potent inhibition of CDK2. nih.gov Although structurally distinct, this highlights a common strategy in drug discovery where heterocyclic cores are used to mimic endogenous ligands like ATP to block kinase activity. nih.gov
Furthermore, various derivatives of 1,3,4-thiadiazole (B1197879), a related heterocyclic system, have been synthesized and shown to inhibit tumor growth through mechanisms that may include enzyme inhibition. mdpi.comjapsonline.com For instance, studies on 1,3,4-thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting interference with essential enzymatic pathways. mdpi.com The search for new enzyme inhibitors often involves modifying the core thiazolidinone structure to optimize binding to the active sites of target enzymes. mdpi.comnih.gov
Modulation of Key Signaling Pathways (e.g., EGFR)
A significant mechanism of action for thiazol-4-one derivatives is the modulation of critical signaling pathways, such as the one regulated by the Epidermal Growth Factor Receptor (EGFR). EGFR is a key protein that controls cell growth, proliferation, and survival, and its dysregulation is linked to the development of various cancers. nih.govnih.gov
Novel 2-(5-aryl-4,5-dihydropyrazol-1-yl)thiazol-4-one derivatives have been synthesized and identified as potent EGFR inhibitors. nih.govnih.gov Molecular docking studies of these compounds revealed that the 1,3-thiazol-4-one ring plays a crucial role in binding to the EGFR active site. nih.gov It occupies the same region as the quinazoline (B50416) ring of the established EGFR inhibitor, erlotinib, and forms a critical hydrogen bond with the methionine 769 residue. nih.gov This interaction is key to their inhibitory effect. nih.gov
These compounds demonstrated significant antiproliferative activity against cancer cell lines with high EGFR expression, such as the T-47D breast cancer line and the A549 lung cancer line. nih.govnih.gov The inhibitory action on EGFR leads to cell cycle arrest and apoptosis, confirming that the antitumor effects of these thiazol-4-one derivatives are mediated through the EGFR signaling pathway. nih.govnih.gov
Table 1: Antiproliferative Activity of Thiazolyl-Pyrazoline Derivatives
Data sourced from studies on novel 2-(5-aryl-4,5-dihydropyrazol-1-yl)thiazol-4-one derivatives. nih.govnih.gov
Interactions with DNA (e.g., DNA Gyrase)
DNA gyrase is an essential bacterial enzyme that manages the topological state of DNA during replication, making it a validated target for antibacterial drugs. als-journal.comresearchgate.netbrc.hu Thiazole-containing compounds have emerged as a promising class of DNA gyrase inhibitors, offering an alternative to established drugs like fluoroquinolones. als-journal.comresearchgate.net These novel inhibitors typically target the ATP-binding site of the GyrB subunit of the enzyme. researchgate.netbrc.hu
Research on 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole derivatives has led to the identification of potent E. coli DNA gyrase inhibitors. researchgate.net Structural optimization of these initial hits resulted in compounds with low nanomolar inhibitory activity. researchgate.net The mechanism involves the thiazole scaffold binding within the ATP-binding pocket, preventing the enzyme from carrying out its function and ultimately leading to bacterial cell death. researchgate.netnih.gov
Further studies have shown that these compounds can also inhibit topoisomerase IV, a related enzyme, suggesting the potential for dual-targeting inhibitors which could slow the development of bacterial resistance. brc.hu The antibacterial efficacy of these thiazole derivatives is influenced by factors such as efflux pump activity and the ability to penetrate the bacterial cell wall. researchgate.net
Table 2: DNA Gyrase Inhibitory Activity of Selected Thiazole Derivatives
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that prevents visible growth of a microorganism. Data sourced from studies on tetrahydrobenzo[d]thiazole-based DNA gyrase inhibitors. brc.hunih.gov
Unraveling the Mechanisms of Action for Specific Biological Effects
The specific biological effects observed for this compound and its derivatives are a direct consequence of their molecular interactions. The mechanisms underlying their anticancer and antibacterial activities are becoming clearer through targeted studies.
The anticancer properties of certain thiazol-4-one derivatives are strongly linked to their ability to inhibit protein kinases like EGFR. nih.govnih.gov By blocking the EGFR signaling pathway, these compounds disrupt the uncontrolled cell growth and proliferation that characterize cancer, ultimately inducing apoptosis. nih.gov The antiproliferative activity demonstrated against various cancer cell lines provides a clear mechanism for their cytotoxic effects. mdpi.com
Similarly, the antibacterial action of thiazole-based compounds is well-explained by their inhibition of DNA gyrase. als-journal.comresearchgate.net By targeting the ATP-binding site of this essential bacterial enzyme, the compounds effectively halt DNA replication, leading to a bactericidal effect. als-journal.comresearchgate.net This mechanism is distinct from that of many existing antibiotics, making these compounds valuable leads in the fight against drug-resistant bacteria. brc.hu
In addition to these well-defined mechanisms, thiazolidinone derivatives have been noted for other biological activities, such as analgesic effects. researchgate.netresearchgate.net While the exact molecular targets for these effects are still under investigation, they likely involve modulation of other enzymes or receptors within the nervous system. The versatility of the thiazolidin-4-one scaffold allows for structural modifications that can tune its activity toward a wide range of biological targets, explaining the diverse pharmacological profile of this class of compounds. mdpi.comjapsonline.com
Structure Activity Relationship Sar and Computational Studies
Qualitative Structure-Activity Relationships for 2-piperidin-1-yl-1,3-thiazol-4(5H)-one Derivatives
Qualitative SAR studies for derivatives of this compound focus on how different functional groups and structural modifications influence their biological effects. These studies have highlighted the critical roles of the arylidene moiety and the piperidine (B6355638) ring in defining the compounds' bioactivity. Thiazolidin-4-ones, the core structure, are known to be a versatile scaffold in medicinal chemistry, with modifications at positions 2, 3, and 5 allowing for the exploration of a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties nih.govmdpi.com.
Influence of Substituents on the Arylidene Moiety
The arylidene moiety at position 5 of the thiazolidin-4-one ring is a frequent point of modification, and the nature of the substituents on this aromatic ring significantly impacts the compound's biological profile nih.gov. Research has consistently shown that both the position and the electronic properties (electron-donating or electron-withdrawing) of the substituents are crucial determinants of activity.
For instance, in a series of 5-arylidene-2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones, the introduction of a benzylidene group at the C-5 position was found to generally decrease fungicidal activity. However, the specific substitutions on the arylidene ring played a key role; derivatives with a nitro group on the arylidene moiety demonstrated better yields in synthesis, suggesting a significant electronic influence on reactivity and potentially on biological interactions mdpi.com.
Further studies on 5-arylidene-thiazolidine-2,4-dione derivatives revealed that all tested compounds exhibited antimicrobial activity, particularly against Gram-positive bacteria nih.gov. The specific substitutions on the arylidene ring modulated the potency of this activity. For example, compounds with biphenyl and bromo-substituted benzylidene moieties were identified as highly effective antimicrobial agents researchgate.net. Structure-activity relationship studies on other thiazole (B1198619) derivatives have also indicated that the presence of electron-withdrawing groups like -NO2 or electron-donating groups like -OCH3 in the para position of a benzene ring attached to the thiazole moiety can be beneficial for the activity nih.gov.
The table below summarizes the influence of various substituents on the arylidene ring on the antimicrobial activity of thiazolidin-4-one derivatives.
| Substituent on Arylidene Ring | Observed Effect on Bioactivity | Reference |
| Unsubstituted Benzylidene | General decrease in fungicidal activity | mdpi.com |
| Nitro Group | Improved synthetic yields and modulated antimicrobial activity | mdpi.comnih.gov |
| Biphenyl | Potent antimicrobial activity | researchgate.net |
| Bromo Group | Potent antimicrobial activity | researchgate.net |
| Methoxy Group | Beneficial for biological activity | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity mdpi.com. These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, untested compounds mdpi.comnih.gov.
For a series of 5-(substituted benzylidene) thiazolidine-2,4-diones, a QSAR model was developed to predict their inhibitory activity against protein-tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes. The model revealed a negative correlation between the logarithm of the partition coefficient (LogP) and biological activity, indicating that a decrease in hydrophobicity is associated with increased activity. Conversely, there was a proportional relationship between molar refractivity and volume with the biological activity mdpi.com. Such models are valuable for guiding the synthesis of new derivatives with potentially improved potency researchgate.net.
The statistical quality of a QSAR model is paramount for its predictive power. Key statistical parameters used to validate QSAR models include the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q² or R²cv), and the predicted squared correlation coefficient for the test set (R²pred) nih.govresearchgate.net. A robust QSAR model will have high values for these parameters, indicating a strong correlation between the descriptors and the activity, as well as good predictive ability for both internal and external sets of compounds. For example, a 2D-QSAR model for 1,3-thiazine derivatives showed high statistical significance with values such as R²train = 0.9192 and Q² = 0.8767, confirming its reliability nih.gov.
The table below presents typical descriptors used in QSAR studies of thiazole derivatives and their general influence on biological activity.
| QSAR Descriptor | General Influence on Bioactivity | Reference |
| LogP (Hydrophobicity) | Often inversely correlated; lower hydrophobicity can increase activity. | mdpi.com |
| Molar Refractivity | Often proportionally correlated; relates to molecular volume and polarizability. | mdpi.com |
| Molecular Volume | Often proportionally correlated; indicates the size of the molecule. | mdpi.com |
| ATS7s (Autocorrelation Descriptor) | Can be a significant predictor in models for inhibitory activities. | nih.gov |
| SpMax5_Bhv (Molecular Topology) | Can contribute to models predicting enzyme inhibition. | nih.gov |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex scispace.comnih.gov. This technique is widely used to understand how a ligand, such as a this compound derivative, might interact with a biological target at the atomic level mdpi.comnih.govresearchgate.net.
Prediction of Binding Modes and Key Interactions
Molecular docking simulations can predict the binding modes of ligands within the active site of a protein target nih.gov. These simulations help in identifying key amino acid residues that are crucial for the interaction. Common interactions observed include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking scispace.comresearchgate.net.
For example, docking studies of thiazole derivatives with various protein targets have successfully identified critical interactions. In one study, the nitrogen atom of a thiazinone ring was shown to form a water-bridged interaction with His96 and Val93 residues, while a π-π stacking interaction was observed with Tyr67 scispace.com. In another study targeting tubulin, docking results showed that potent inhibitors formed hydrogen bonds with Cys241 and had hydrophobic interactions with several other residues in the colchicine binding site researchgate.net. The binding affinity, often expressed as a docking score (e.g., in kcal/mol), provides an estimate of the strength of the interaction, with more negative scores generally indicating stronger binding ijpsr.com.
The following table details common interactions predicted by molecular docking for thiazole derivatives with protein targets.
| Type of Interaction | Key Interacting Residues (Examples) | Importance in Binding |
| Hydrogen Bonding | Ser, His, Tyr, Cys | Crucial for specificity and anchoring the ligand in the active site. |
| Hydrophobic Interactions | Val, Leu, Ile, Phe | Contributes significantly to the overall binding affinity. |
| π-π Stacking | Tyr, Phe, His | Stabilizes the ligand in the binding pocket, especially for aromatic moieties. |
| Water-Bridged Interactions | His, Val | Mediates ligand-protein interactions where a direct bond is not possible. |
Validation with Experimental Data
The predictions made by molecular docking simulations are most valuable when they are validated by experimental data. A strong correlation between the predicted binding affinities (docking scores) and the experimentally determined biological activities (e.g., IC50 or MIC values) lends credibility to the computational model scispace.com.
For instance, studies on 1,3-thiazin-4-one derivatives showed that the significant interactions with key residues like His96 and Tyr67, as predicted by docking, were consistent with molecular dynamics simulations, which further validate the docking results scispace.com. In the development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists, molecular docking was used to predict binding modes, and the compounds with the best docking scores were then synthesized and evaluated in vitro and in vivo. The experimental results confirmed the high activity of the predicted compounds, thus validating the computational approach nih.gov. This iterative process of computational prediction followed by experimental validation is a cornerstone of modern drug discovery.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling
In silico ADME profiling predicts how a compound will behave in a biological system. For the broader class of 2-aminothiazol-4(5H)-one derivatives, studies have shown generally favorable ADME properties. nih.govresearchgate.net These computational models evaluate several key parameters to forecast a molecule's pharmacokinetic journey.
Key findings from ADME studies on 2-aminothiazol-4(5H)-one derivatives indicate:
Absorption: Most derivatives are predicted to have excellent intestinal absorption, with calculated values often exceeding 90%. mdpi.com This suggests they are likely to be well-absorbed when administered orally.
Distribution: The volume of distribution (VDss) is a key parameter that indicates how a drug is distributed between plasma and the rest of the body. For most tested thiazol-4(5H)-one derivatives, the predicted logVDss values range from -0.15 to 0.45, suggesting an optimal and balanced distribution in plasma and tissues. mdpi.com
Metabolism: A critical aspect of ADME is a compound's potential to interact with cytochrome P450 (CYP) enzymes, which are responsible for metabolizing most drugs. Computational screening of 2-aminothiazol-4(5H)-one derivatives showed that none of the tested compounds were inhibitors of CYP3A4, the most important isoenzyme for drug metabolism. mdpi.com This is a favorable characteristic, as it reduces the likelihood of drug-drug interactions. However, some derivatives showed potential inhibitory effects on other CYP isoenzymes like CYP2C19, CYP2D6, CYP1A2, and CYP2C9. mdpi.com
Excretion: Parameters related to excretion are also calculated, though detailed findings for this specific class are less commonly reported in general reviews.
These in silico ADME studies suggest that the thiazol-4(5H)-one scaffold is a promising basis for developing drug candidates with good pharmacokinetic profiles. nih.govresearchgate.net
Table 1: Predicted ADME Properties for a Series of 2-Aminothiazol-4(5H)-one Derivatives (Note: This table represents generalized data from studies on analogs, not the specific subject compound)
| Parameter | Predicted Outcome | Implication |
|---|---|---|
| Human Intestinal Absorption | High (>90%) | Good potential for oral bioavailability. |
| Caco-2 Permeability | High | Indicates good absorption across the intestinal wall. |
| CYP3A4 Inhibition | No | Low probability of causing metabolic drug-drug interactions. |
Drug-Likeness Assessment (e.g., Lipinski's Rule of Five)
Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely orally active drug in humans. One of the most common tools for this assessment is Lipinski's Rule of Five. The rule states that an orally active drug generally has:
A molecular weight of 500 daltons or less.
A logP (a measure of lipophilicity) value not greater than 5.
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
Compounds that comply with these rules are considered to have a higher probability of good oral bioavailability. In studies of 2-aminothiazol-4(5H)-one derivatives, the vast majority of the tested compounds were found to be compliant with Lipinski's Rule of Five. mdpi.com For instance, in an analysis of 28 such derivatives, 27 met the condition for lipophilicity (logP < 5). mdpi.com This high compliance rate across the series underscores the drug-like nature of the thiazol-4(5H)-one scaffold. researchgate.netnih.gov
Table 2: Lipinski's Rule of Five Analysis for Representative Thiazole Derivatives (Note: This table represents generalized data from studies on analogs, not the specific subject compound)
| Rule | Parameter | Threshold | Typical Finding for Analogs | Compliance |
|---|---|---|---|---|
| 1 | Molecular Weight | ≤ 500 | Compliant | Yes |
| 2 | Lipophilicity (logP) | ≤ 5 | Compliant | Yes |
| 3 | Hydrogen Bond Donors | ≤ 5 | Compliant | Yes |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that are necessary for a molecule to bind to a specific biological target. researchgate.net This model can then be used to search large databases of chemical compounds (virtual screening) to find new molecules that match the pharmacophore and are therefore likely to be active. nih.gov
This approach is crucial for identifying novel drug candidates and understanding the structural requirements for biological activity. A pharmacophore model typically includes features such as:
Hydrogen bond acceptors and donors
Hydrophobic regions
Aromatic rings
Positively or negatively charged groups
While a specific pharmacophore model for This compound has not been published, the thiazole ring is recognized as a privileged pharmacophore due to its ability to interact with a wide range of biological targets. nih.gov For related compounds, pharmacophore models have been successfully used to identify inhibitors for various targets, including enzymes like VEGFR-2. nih.gov The process involves generating a model based on known active compounds and then using it to filter large compound libraries, leading to the identification of promising new "hits" for further investigation.
Future Directions and Therapeutic Potential of 2 Piperidin 1 Yl 1,3 Thiazol 4 5h One
Optimization Strategies for Enhanced Potency and Selectivity
The development of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one into a potent and selective drug candidate hinges on systematic structural modifications. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational design of analogs with improved pharmacological profiles. For the thiazolidin-4-one scaffold, modifications at positions 2, 3, and 5 are known to significantly influence biological activity. rsc.org
Key optimization strategies would involve:
Modification of the Piperidine (B6355638) Ring: Altering the substitution pattern on the piperidine moiety can impact lipophilicity, steric interactions with the target protein, and metabolic stability. Introduction of various functional groups could lead to enhanced binding affinity and selectivity.
Substitution at the Thiazolone Core: Introducing substituents on the thiazolone ring itself can modulate the electronic properties and conformation of the molecule, potentially leading to improved interactions with biological targets.
Exploration of Stereochemistry: If chiral centers are introduced, the synthesis and evaluation of individual enantiomers will be critical, as biological activity often resides in a single stereoisomer.
An example of how modifications can impact activity is seen in a series of indolinone derivatives bearing a thiazole (B1198619) moiety, where different substitutions led to a range of anticonvulsant activities. nih.gov
Exploration of Novel Biological Targets
The thiazolidin-4-one nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. mdpi.com While the specific targets of this compound are not yet fully elucidated, its structural analogs have shown activity against various enzymes and receptors.
Potential biological targets for this class of compounds include:
Kinases: Various thiazole derivatives have been investigated as inhibitors of protein kinases, which are crucial in cancer and inflammatory diseases. researchgate.net
Enzymes involved in metabolic diseases: Thiazolidinediones, such as pioglitazone (B448) and rosiglitazone, are known to target peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator in glucose and lipid metabolism. nih.gov
Bacterial Enzymes: The thiazole ring is a component of some antibacterial agents, and derivatives could be explored for their ability to inhibit essential bacterial enzymes. nih.gov
The exploration of novel targets will require a combination of computational screening, in vitro binding assays, and cell-based functional assays to identify and validate the molecular mechanisms of action.
Development of Hybrid Molecules with Other Pharmacophores
A promising strategy to enhance the therapeutic efficacy and overcome challenges like drug resistance is the development of hybrid molecules. This approach involves covalently linking the this compound scaffold with another pharmacophore known to have a complementary biological activity.
Examples of potential hybrid molecule strategies include:
Combining with other heterocyclic systems: The fusion or linkage of the thiazolone ring with other heterocycles like 1,3,4-thiadiazole (B1197879) or pyrazole (B372694) has been shown to result in compounds with potent antimicrobial or anticancer activities.
Integration with natural product scaffolds: Incorporating the thiazolone moiety into natural product structures could lead to novel compounds with unique biological activities.
Linkage to known drugs: Hybridizing with existing drugs could create multi-target agents with improved efficacy or a broader spectrum of activity. For instance, hybrid molecules of thiazolidinediones and 1,3,4-oxadiazoles have been synthesized and evaluated for their anti-diabetic potential.
| Hybrid Scaffold | Target/Activity | Reference |
| Thiazolidin-4-one-1,3,4-thiadiazole | Acetylcholinesterase inhibitors | |
| Thiazolidinedione-1,3,4-oxadiazole | α-amylase and α-glucosidase inhibition | |
| Indolinone-thiazole | Anticonvulsant | nih.gov |
| Dihydropyrimidinone-piperidine | Anti-ulcer | mdpi.com |
Preclinical Development and In Vivo Efficacy Studies
Following promising in vitro results, the preclinical development of this compound analogs would be essential to evaluate their efficacy and safety in living organisms.
Key preclinical studies would include:
Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds is crucial to assess their drug-likeness.
In vivo efficacy models: Testing the compounds in relevant animal models of disease (e.g., cancer xenograft models, models of inflammation, or infection) is necessary to demonstrate their therapeutic potential. For example, some thiazole derivatives have been evaluated in vivo for their anticonvulsant and anti-ulcer activities. nih.govmdpi.com
Toxicology studies: Comprehensive toxicity studies are required to establish the safety profile of the lead candidates before they can be considered for clinical trials.
A study on indolinone-thiazole derivatives showed that the most active compounds exhibited good toxicological profiles in rats, with only mild changes in hematological and biochemical parameters. nih.gov
Addressing Challenges in Drug Design and Development for Thiazolone Derivatives
Despite their promise, the development of thiazolone derivatives is not without its challenges. One of the main concerns is the potential for low selectivity, as these compounds can sometimes interact with multiple targets, leading to off-target effects. mdpi.com Additionally, some 5-ene-4-thiazolidinones can act as Michael acceptors, which can lead to non-specific covalent modification of proteins. mdpi.com
Strategies to address these challenges include:
Structure-based drug design: Utilizing the three-dimensional structures of target proteins to design more selective ligands.
Fixing the conformation: Creating fused heterocyclic systems to lock the conformation of the thiazolidinone ring and potentially improve selectivity and avoid Michael acceptor properties. mdpi.com
Comprehensive selectivity profiling: Screening lead compounds against a panel of related and unrelated targets to identify and mitigate potential off-target effects.
Potential for Clinical Applications and Drug Repurposing
The broad spectrum of biological activities associated with the thiazole scaffold suggests that this compound and its derivatives could have potential applications in various therapeutic areas, including:
Oncology: Given the anticancer activity of many thiazole derivatives, this is a primary area of interest.
Infectious Diseases: The antibacterial and antifungal properties of thiazoles make them potential candidates for new anti-infective agents. nih.gov
Inflammatory Disorders: The anti-inflammatory effects of some thiazolidinones suggest their potential use in treating chronic inflammatory diseases.
Metabolic Diseases: The precedence of thiazolidinediones in treating diabetes opens up avenues for developing new modulators of metabolic pathways. nih.gov
Furthermore, the potential for drug repurposing should be explored. Existing thiazole-containing drugs could be investigated for new therapeutic indications, and libraries of thiazolone derivatives could be screened against a wide range of diseases to identify unexpected activities.
Advanced Computational Approaches for Rational Design of Future Analogues
Advanced computational methods are indispensable tools in modern drug discovery and can significantly accelerate the design of future analogs of this compound.
Computational approaches that can be employed include:
Molecular Docking: To predict the binding modes of analogs within the active site of a target protein and to guide the design of modifications that enhance binding affinity.
Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate the structural features of compounds with their biological activity, enabling the prediction of the activity of novel analogs. researchgate.net
Pharmacophore Modeling: To identify the key structural features required for biological activity and to use this information to search for novel scaffolds.
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the role of conformational changes.
ADMET Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity properties of virtual compounds, helping to prioritize the synthesis of candidates with favorable drug-like properties. researchgate.net
By integrating these computational techniques with synthetic chemistry and biological testing, the process of optimizing this compound from a promising scaffold to a potential clinical candidate can be made more efficient and rational.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-piperidin-1-yl-1,3-thiazol-4(5H)-one derivatives, and how do reaction conditions influence product yield?
- Methodological Answer : The synthesis typically involves condensation reactions between thioglycolic acid derivatives and aldehydes or ketones, followed by cyclization. For example, a thiazole ring can be formed by reacting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid under reflux conditions in 1,4-dioxane with catalytic piperidine . Microwave-assisted synthesis using MgO as a solid base has also been reported to improve reaction efficiency and reduce time . Key factors affecting yield include solvent choice (e.g., 1,4-dioxane vs. ethanol), temperature, and catalyst selection (e.g., piperidine vs. morpholine derivatives).
Q. How is the molecular structure of this compound derivatives validated experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for structural validation. For instance, the crystal structure of (5E)-5-(4-methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one revealed a chair conformation of the piperidine ring and dihedral angles between the thiazolidinone core and aromatic substituents . Spectroscopic techniques, such as H NMR (e.g., δ 1.69–2.57 ppm for CH groups) and FT-IR (e.g., C=O stretching at ~1700 cm), are used to confirm functional groups and substitution patterns .
Advanced Research Questions
Q. What intermolecular interactions stabilize the crystal packing of this compound derivatives, and how do these affect physicochemical properties?
- Methodological Answer : Intramolecular C–H···S and intermolecular C–H···O hydrogen bonds are critical for stabilizing crystal structures. For example, in (5E)-5-(4-methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one, an S(6) ring motif forms via C5–H5A···S1 bonding, while intermolecular C16–H16A···O1 interactions create tapes along the crystallographic c-axis . These interactions influence solubility, melting points, and bioavailability. Graph set analysis (e.g., Etter’s rules) can classify hydrogen-bonding patterns .
Q. How do structural modifications (e.g., benzylidene substituents) impact the cytotoxic activity of this compound derivatives against cancer cell lines?
- Methodological Answer : Substituents like 4-chlorophenyl or 4-methoxybenzylidene enhance activity by modulating electron-withdrawing/donating effects and steric interactions. For example, derivatives with a 5-(4-propan-2-yl)benzylidene group showed IC values <10 μM against MCF-7 (breast cancer) and HEPG-2 (liver cancer) cells . Activity is evaluated via SRB assays, with DMSO as a vehicle control (<0.5% v/v to avoid cytotoxicity). Comparative studies using CHS-828 (a reference antitumor agent) help benchmark potency .
Q. What computational methods are employed to predict the binding affinity of this compound derivatives to biological targets like CDK2?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometry and frontier molecular orbitals (FMOs), while molecular docking (e.g., AutoDock Vina) simulates ligand-protein interactions. For example, the title compound’s thiazolidinone core forms hydrogen bonds with CDK2’s ATP-binding pocket residues (e.g., Lys89), as shown in docking studies . Global reactivity descriptors (e.g., electrophilicity index) correlate with experimental activity .
Data Contradiction and Resolution
Q. Discrepancies in reported cytotoxic activities: How can experimental variables explain divergent results across studies?
- Methodological Answer : Variations in cell line origins (e.g., ECACC vs. NCI sources), culture conditions (e.g., FBS concentration), and assay protocols (e.g., incubation time) significantly affect IC values. For instance, WI-38 normal fibroblast cells are used to assess selectivity, but differences in passage number or serum batches may alter baseline viability . Standardization using reference compounds (e.g., doxorubicin) and inter-laboratory validation are recommended to resolve contradictions.
Crystallography and Refinement
Q. How are SHELX programs applied to refine the crystal structures of this compound derivatives?
- Methodological Answer : SHELXL refines structures using least-squares minimization against F data. Hydrogen atoms are typically constrained with riding models (C–H = 0.93–0.97 Å), while anisotropic displacement parameters are applied to non-H atoms. For example, refinement of (5E)-5-(4-methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one achieved R = 0.039 and wR = 0.119 using SHELXTL . PLATON or Olex2 validates geometry (e.g., puckering parameters for piperidine rings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
